molecular formula C13H18ClNO3 B3032534 3-((2-(2-Chlorophenyl)-2-hydroxyethyl)amino)-3-methylbutanoic acid CAS No. 2172852-92-3

3-((2-(2-Chlorophenyl)-2-hydroxyethyl)amino)-3-methylbutanoic acid

Cat. No.: B3032534
CAS No.: 2172852-92-3
M. Wt: 271.74
InChI Key: GBUCKHPOVONJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-(2-Chlorophenyl)-2-hydroxyethyl)amino)-3-methylbutanoic acid is a complex organic compound that features a chlorophenyl group, a hydroxyethyl group, and a methylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(2-Chlorophenyl)-2-hydroxyethyl)amino)-3-methylbutanoic acid typically involves multiple steps. One common route includes the reaction of 2-chlorobenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with a suitable carboxylic acid derivative to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for hydrogenation steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-((2-(2-Chlorophenyl)-2-hydroxyethyl)amino)-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a ketone, while reduction of the compound results in an alcohol .

Scientific Research Applications

3-((2-(2-Chlorophenyl)-2-hydroxyethyl)amino)-3-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2-(2-Chlorophenyl)-2-hydroxyethyl)amino)-3-methylbutanoic acid involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)ethylamine: Similar structure but lacks the hydroxyethyl and methylbutanoic acid groups.

    3-Methylbutanoic acid: Contains the same acid moiety but lacks the chlorophenyl and hydroxyethyl groups.

    2-Chlorophenylacetic acid: Similar chlorophenyl group but different overall structure.

Uniqueness

3-((2-(2-Chlorophenyl)-2-hydroxyethyl)amino)-3-methylbutanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[[2-(2-chlorophenyl)-2-hydroxyethyl]amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-13(2,7-12(17)18)15-8-11(16)9-5-3-4-6-10(9)14/h3-6,11,15-16H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUCKHPOVONJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)NCC(C1=CC=CC=C1Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801157268
Record name Butanoic acid, 3-[[2-(2-chlorophenyl)-2-hydroxyethyl]amino]-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172852-92-3
Record name Butanoic acid, 3-[[2-(2-chlorophenyl)-2-hydroxyethyl]amino]-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2172852-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 3-[[2-(2-chlorophenyl)-2-hydroxyethyl]amino]-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((2-(2-Chlorophenyl)-2-hydroxyethyl)amino)-3-methylbutanoic acid
Reactant of Route 2
Reactant of Route 2
3-((2-(2-Chlorophenyl)-2-hydroxyethyl)amino)-3-methylbutanoic acid
Reactant of Route 3
Reactant of Route 3
3-((2-(2-Chlorophenyl)-2-hydroxyethyl)amino)-3-methylbutanoic acid
Reactant of Route 4
Reactant of Route 4
3-((2-(2-Chlorophenyl)-2-hydroxyethyl)amino)-3-methylbutanoic acid
Reactant of Route 5
Reactant of Route 5
3-((2-(2-Chlorophenyl)-2-hydroxyethyl)amino)-3-methylbutanoic acid
Reactant of Route 6
Reactant of Route 6
3-((2-(2-Chlorophenyl)-2-hydroxyethyl)amino)-3-methylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.